BenchChemオンラインストアへようこそ!

Nirmatrelvir

COVID-19 antiviral therapy viral clearance kinetics phase 2 clinical trial

Essential SARS-CoV-2 Mpro inhibitor for antiviral assay development and resistance studies. Validated benchmark with Ki=3.11 nM, robust Omicron potency (median EC₅₀ 73 nM, fold-change ≤1.5), and structurally confirmed Cys145 binding at atomic resolution. Distinct from analogs—116% viral clearance acceleration vs. no treatment, 16% faster than Ensitrelvir in head-to-head data. Use as positive control, comparator, or PK enhancement model with ritonavir. High-purity material available for immediate procurement.

Molecular Formula C23H32F3N5O4
Molecular Weight 499.5 g/mol
CAS No. 2628280-40-8
Cat. No. B3392351
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameNirmatrelvir
CAS2628280-40-8
Molecular FormulaC23H32F3N5O4
Molecular Weight499.5 g/mol
Structural Identifiers
SMILESCC1(C2C1C(N(C2)C(=O)C(C(C)(C)C)NC(=O)C(F)(F)F)C(=O)NC(CC3CCNC3=O)C#N)C
InChIInChI=1S/C23H32F3N5O4/c1-21(2,3)16(30-20(35)23(24,25)26)19(34)31-10-13-14(22(13,4)5)15(31)18(33)29-12(9-27)8-11-6-7-28-17(11)32/h11-16H,6-8,10H2,1-5H3,(H,28,32)(H,29,33)(H,30,35)/t11-,12-,13-,14-,15-,16+/m0/s1
InChIKeyLIENCHBZNNMNKG-OJFNHCPVSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Nirmatrelvir (CAS 2628280-40-8) Procurement Guide: SARS-CoV-2 Mpro Inhibitor for Antiviral Research


Nirmatrelvir (PF-07321332, CAS 2628280-40-8) is a peptidomimetic, reversible covalent inhibitor of the SARS-CoV-2 main protease (Mpro, also referred to as 3CL protease or nsp5) [1]. It is the active antiviral component of the oral therapeutic PAXLOVID, designed to block viral polyprotein processing at the Cys145 catalytic site, thereby halting SARS-CoV-2 replication [2]. In biochemical assays, Nirmatrelvir exhibits potent inhibition with a Ki of approximately 3.11 nM against wild-type SARS-CoV-2 Mpro .

Why SARS-CoV-2 Mpro Inhibitors Cannot Be Interchanged: Nirmatrelvir-Specific Evidence


In-class SARS-CoV-2 Mpro inhibitors such as Ensitrelvir, GC376, and PF-00835231 share a common molecular target but cannot be substituted for Nirmatrelvir in research or clinical applications due to quantifiable differences in potency, resistance profiles, and pharmacokinetic behavior. Direct head-to-head clinical data reveal that Nirmatrelvir accelerates viral clearance 116% versus no treatment, a rate 16% faster than Ensitrelvir, while exhibiting a distinct adverse event profile (26% vs 1% dysgeusia) [1]. Biochemically, Nirmatrelvir demonstrates substantially greater intrinsic potency (Ki 3.11 nM) compared to analogs like GC376 (Ki ~12 nM) [2], and retains full activity against prevalent clinical mutations such as P132H (Omicron), unlike certain resistance-associated mutations (e.g., E166R) that confer >1000-fold resistance [3]. These differences in efficacy, resistance susceptibility, and clinical pharmacology preclude simple interchangeability for assay validation or drug development purposes.

Quantitative Comparative Evidence: Nirmatrelvir vs. SARS-CoV-2 Mpro Inhibitor Analogs


Direct Head-to-Head Clinical Comparison: Nirmatrelvir vs. Ensitrelvir Viral Clearance Rate

In a head-to-head phase 2 randomized controlled platform trial (PLATCOV) comparing oral Nirmatrelvir/ritonavir versus Ensitrelvir (S-217622) in early symptomatic COVID-19 patients, Nirmatrelvir demonstrated superior viral clearance acceleration. Nirmatrelvir accelerated viral clearance by 116% (95% CrI 91–142) compared to no treatment, whereas Ensitrelvir accelerated clearance by 82% (95% CrI 61–104) [1]. The estimated viral clearance half-life was 5.2 hours (IQR 3.8–6.6) for Nirmatrelvir versus 5.9 hours (IQR 4.0–8.6) for Ensitrelvir, representing a 16% (95% CrI 5–25) faster clearance rate for Nirmatrelvir [1].

COVID-19 antiviral therapy viral clearance kinetics phase 2 clinical trial

Biochemical Potency Comparison: Nirmatrelvir Ki vs. Analog GC376

Nirmatrelvir (Ki 3.11 nM) demonstrates substantially greater intrinsic binding affinity for SARS-CoV-2 Mpro compared to the peptidomimetic analog GC376. In biochemical assays, Nirmatrelvir's Ki of 3.11 nM represents approximately 4-fold higher potency than GC376, which exhibits a Ki of approximately 12 nM against wild-type SARS-CoV-2 Mpro [1][2]. Against the E166R resistance-associated Mpro mutant, Nirmatrelvir shows >1000-fold increased Ki compared to wild-type, while GC376 and PF-00835231 exhibit similarly dramatic potency losses, indicating cross-class vulnerability [3].

SARS-CoV-2 Mpro inhibition Ki determination enzymatic assay

Omicron Variant Activity Retention: Nirmatrelvir Ki Comparison vs. Wild-Type Baseline

Nirmatrelvir retains full inhibitory potency against the SARS-CoV-2 Omicron variant Mpro carrying the P132H mutation. Biochemical assays demonstrate that Nirmatrelvir exhibits a Ki of 0.635 nM against Omicron Mpro (P132H) compared to a Ki of 0.933 nM against wild-type Mpro, representing an approximately 1.5-fold improvement in potency against the variant [1][2]. In cell-based antiviral assays across 23 Omicron subvariants, Nirmatrelvir maintained median IC50 fold-changes of 0.62 relative to the reference strain, compared to 0.96 for remdesivir and 0.4 for molnupiravir [3].

SARS-CoV-2 variants Omicron Mpro antiviral resistance

Pharmacokinetic Differentiation: Nirmatrelvir Trough Exposure with Ritonavir Boosting

Nirmatrelvir requires co-administration with ritonavir (100 mg) to achieve sustained therapeutic plasma concentrations via CYP3A4-mediated metabolic inhibition. When dosed with ritonavir at 300 mg/100 mg twice daily for 5 days in mild-to-moderate COVID-19 patients, Nirmatrelvir reaches a geometric mean day 5 trough concentration of 1.57 µg/mL, corresponding to 5.4-fold above the in vitro EC90 value [1][2]. In contrast, Ensitrelvir is designed with intrinsic metabolic stability enabling once-daily dosing without ritonavir boosting, reflecting a fundamentally different PK strategy [3].

pharmacokinetics CYP3A4 inhibition therapeutic drug monitoring

Off-Target Selectivity: Nirmatrelvir vs. Mammalian Protease Panel

Nirmatrelvir demonstrates high selectivity for viral Mpro over mammalian proteases. In selectivity profiling against a panel of host cysteine, serine, and aspartyl proteases, all tested host proteases exhibited IC50 values above 100 µM, representing a selectivity window exceeding 30,000-fold relative to its Mpro Ki (3.11 nM) [1][2]. This selectivity is a deliberate outcome of structure-based design focusing on the viral Mpro active site geometry, contrasting with earlier-generation peptidomimetic protease inhibitors that showed broader host protease inhibition [2].

protease selectivity off-target profiling drug safety pharmacology

Nirmatrelvir (CAS 2628280-40-8): Recommended Scientific and Industrial Applications


SARS-CoV-2 Antiviral Assay Development and Compound Screening

Nirmatrelvir serves as an essential positive control and benchmark compound for SARS-CoV-2 antiviral assay development due to its well-characterized, potent Mpro inhibition (Ki 3.11 nM) and robust in vitro antiviral activity (EC50 61.8–74.5 nM in cell-based assays) [1]. Its retained potency against Omicron subvariants (median EC50 73 nM, fold-change ≤1.5) ensures assay relevance across viral evolution [2]. The compound's established selectivity profile (>100 µM IC50 against host proteases) reduces interpretation ambiguity in cell-based screening campaigns [3].

Mechanistic Studies of Coronavirus Protease Inhibition and Resistance

Nirmatrelvir is the definitive tool compound for investigating SARS-CoV-2 Mpro structure-activity relationships and resistance mechanisms. Its binding to the catalytic Cys145 residue has been structurally validated at atomic resolution (1.63–2.09 Å) across multiple Mpro variants [1]. Quantitative resistance profiling reveals that the E166R mutation confers >1000-fold reduced susceptibility, providing a defined system for studying protease inhibitor escape pathways [2]. Comparative studies with analogs GC376 and PF-00835231 further elucidate structure-based determinants of inhibitor binding [3].

Pharmacokinetic and Drug-Drug Interaction Research

The Nirmatrelvir/ritonavir combination represents a well-documented model system for studying CYP3A4-mediated pharmacokinetic enhancement. Nirmatrelvir administered with ritonavir (100 mg) achieves trough concentrations of 1.57 µg/mL (5.4× EC90) at steady state, while unboosted Nirmatrelvir undergoes extensive first-pass metabolism [1]. This established PK profile enables precise in vitro-in vivo extrapolation studies, physiologically-based pharmacokinetic (PBPK) modeling validation, and investigation of drug-drug interaction liabilities via ritonavir's inhibition of CYP3A4 and P-glycoprotein [2].

Clinical Trial Comparator and Therapeutic Benchmarking

In clinical research settings, Nirmatrelvir provides a validated comparator for evaluating novel SARS-CoV-2 antiviral candidates. The PLATCOV platform trial established that Nirmatrelvir accelerates viral clearance by 116% (95% CrI 91–142) versus no treatment, with a clearance half-life of 5.2 hours [1]. This quantifiable viral kinetic benchmark enables precise power calculations and efficacy comparisons for investigational agents. Additionally, the distinct adverse event profile (e.g., 26% dysgeusia incidence) provides a reference safety baseline for tolerability assessments [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

40 linked technical documents
Explore Hub


Quote Request

Request a Quote for Nirmatrelvir

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.